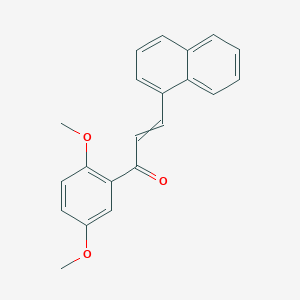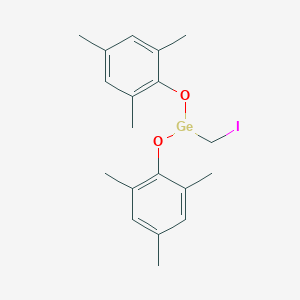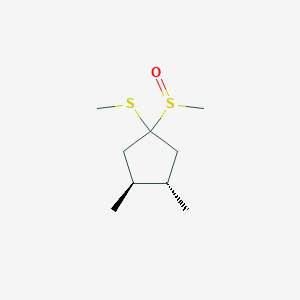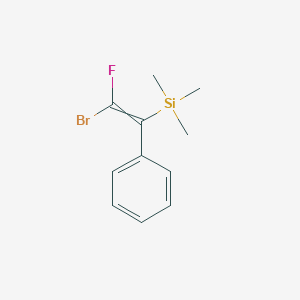![molecular formula C11H23NSi B14176057 1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine CAS No. 1000598-48-0](/img/structure/B14176057.png)
1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine is a unique organosilicon compound characterized by the presence of a silyl group attached to a hexahydroazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine typically involves the silylation of hexahydroazocine derivatives. One common method is the reaction of hexahydroazocine with ethyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the silylation process .
Industrial Production Methods: Industrial production of this compound may involve similar silylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, often facilitated by fluoride ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF), potassium fluoride.
Major Products:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silyl ethers.
Substitution: Formation of various substituted silyl derivatives.
Scientific Research Applications
1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine involves the interaction of the silyl group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of the silyl group, which can enhance or inhibit specific chemical reactions .
Comparison with Similar Compounds
Trimethylsilyl derivatives: Commonly used as protecting groups in organic synthesis.
Tert-butyldimethylsilyl derivatives: Known for their stability and ease of removal.
Triisopropylsilyl derivatives: Used for protecting sensitive functional groups.
Uniqueness: 1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine is unique due to its specific combination of a silyl group with a hexahydroazocine ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in synthesis and materials science .
Properties
CAS No. |
1000598-48-0 |
|---|---|
Molecular Formula |
C11H23NSi |
Molecular Weight |
197.39 g/mol |
IUPAC Name |
ethyl-dimethyl-(3,4,5,6-tetrahydro-2H-azocin-1-yl)silane |
InChI |
InChI=1S/C11H23NSi/c1-4-13(2,3)12-10-8-6-5-7-9-11-12/h8,10H,4-7,9,11H2,1-3H3 |
InChI Key |
MDVNQKVFVWMQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)N1CCCCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![2,4-Pyrimidinediamine, N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-5-methyl-N4-(1-methyl-1H-imidazol-4-yl)-](/img/structure/B14175993.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)
![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)

phosphane}](/img/structure/B14176014.png)



![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)

